![molecular formula C12H16N4O3 B12781635 Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- CAS No. 89331-38-4](/img/no-structure.png)
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- is a compound with a complex molecular structure. It consists of 16 hydrogen atoms, 12 carbon atoms, 4 nitrogen atoms, and 3 oxygen atoms, making a total of 35 atoms . This compound contains various functional groups, including carboxylic acid, secondary amide, and hydroxyl groups .
Vorbereitungsmethoden
The synthesis of Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- involves multiple steps. The preparation typically starts with the formation of the triazeno group, followed by its attachment to the benzoyl group. The final step involves the coupling of this intermediate with alanine. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .
Analyse Chemischer Reaktionen
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research In chemistry, it is used as a reagent for studying reaction mechanisms In biology, it serves as a probe for investigating enzyme activitiesIndustrially, it is used in the synthesis of various pharmaceuticals .
Wirkmechanismus
The mechanism of action of Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- involves its interaction with specific molecular targets. The triazeno group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- is unique due to its specific triazeno group. Similar compounds include N-[p-(3,3-dimethyl-1-triazeno)benzoyl]-L-alanine and N-[p-(3,3-dimethyl-1-triazeno)benzoyl]-3-phenyl-L-alanine. These compounds share similar structural features but differ in their specific functional groups and applications .
Eigenschaften
89331-38-4 | |
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(2S)-2-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N4O3/c1-8(12(18)19)13-11(17)9-4-6-10(7-5-9)14-15-16(2)3/h4-8H,1-3H3,(H,13,17)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
GDENXWZLLYHIFC-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N=NN(C)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.